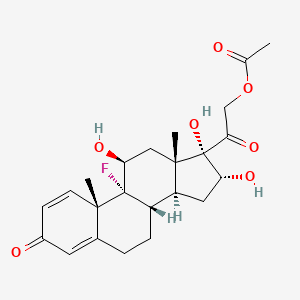

Triamcinolone 21-acetate

描述

Nomenclature and Chemical Derivations in Academic Contexts

In academic and research settings, precise nomenclature is crucial for identifying and differentiating chemical compounds. Triamcinolone (B434) 21-acetate is known by several systematic names which reflect its complex structure. Its IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate (B1210297). nih.gov The compound is a derivative of a pregnane, a C21 steroid hydrocarbon. nih.gov

The chemical structure of Triamcinolone 21-acetate is characterized by a fluorinated steroid backbone with a 21-acetate ester. This esterification at the C21 position is a key chemical modification. The synthesis of triamcinolone and its derivatives often starts from hydrocortisone (B1673445) 21-acetate. chemicalbook.com A series of chemical reactions, including ketalization, replacement of a hydroxyl group with chlorine, dehydrochlorination, and acetylation, are involved in creating the triene intermediate. chemicalbook.com Further steps involving oxidation, acetylation, and the introduction of a fluorine atom lead to the final product. chemicalbook.com

Another closely related and more commonly known derivative is Triamcinolone acetonide, which is formed by the reaction of triamcinolone with acetone. Triamcinolone acetonide 21-acetate is a derivative of Triamcinolone Acetonide. chemicalbook.com The acetonide group, specifically an isopropylidene group at the 16 and 17 positions, further modifies the compound's properties. ontosight.ai The presence of the 21-acetate group in this compound enhances its lipophilicity. ontosight.ai

Table 1: Chemical Identification of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

| This compound | [2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate nih.gov | C23H29FO7 nih.gov | 436.5 g/mol nih.gov |

| Triamcinolone | (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17,21-tetrahydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one nih.gov | C21H27FO6 nih.gov | 394.43 g/mol chemicalbook.com |

| Triamcinolone Acetonide | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-fluoro-6b-glycoloyl-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d] Current time information in Bangalore, IN.biosynth.comdioxol-2-one wikipedia.org | C24H31FO6 wikipedia.org | 434.504 g/mol wikipedia.org |

| Triamcinolone Acetonide 21-acetate | [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate nih.gov | C26H33FO7 nih.gov | 476.5 g/mol nih.gov |

Historical Perspectives of Glucocorticoid Research and Triamcinolone Derivatives

The journey of glucocorticoid research began in the 1930s with the isolation of steroidal hormones from the adrenal cortex. researchgate.net By 1940, it was understood that these steroids could be categorized into those affecting electrolyte balance and those with anti-inflammatory properties. clinexprheumatol.orgresearchgate.net A major breakthrough occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, marking the dawn of corticosteroid therapy. clinexprheumatol.orgnih.gov This success spurred further research, and between 1954 and 1958, six synthetic steroids were introduced for systemic anti-inflammatory use. clinexprheumatol.orgresearchgate.net

The development of triamcinolone was a significant advancement in this field. By adding a hydroxyl group at the C16 position of the steroid nucleus, researchers were able to block the sodium-retaining effects seen with earlier corticosteroids while slightly enhancing the anti-inflammatory efficacy. clinexprheumatol.org This new compound was named triamcinolone. clinexprheumatol.org Further modifications led to the creation of derivatives like triamcinolone acetonide, which is a more potent derivative of triamcinolone. wikipedia.orgfda.gov Triamcinolone acetonide is approximately eight times more potent than prednisone (B1679067) in animal models of inflammation. fda.gov The synthesis of these derivatives aimed to improve therapeutic profiles, seeking to maximize anti-inflammatory effects while minimizing unwanted side effects.

Current Research Significance of this compound in Glucocorticoid Therapeutics

This compound continues to be a subject of biomedical research due to its potent anti-inflammatory and immunosuppressive actions. ontosight.aibiosynth.com Its mechanism of action, like other glucocorticoids, involves binding to glucocorticoid receptors, which then alters gene transcription to suppress pro-inflammatory genes and promote anti-inflammatory ones. patsnap.com This leads to the inhibition of inflammatory mediators such as cytokines, prostaglandins (B1171923), and leukotrienes. patsnap.com

Current research often focuses on comparing the efficacy and properties of different triamcinolone esters. For instance, studies have compared Triamcinolone acetonide with Triamcinolone hexacetonide, noting that the lower solubility of the latter leads to a longer duration of action. nih.govresearchgate.net The 21-acetate ester of triamcinolone is investigated for its specific pharmacokinetic and pharmacodynamic properties. Research has explored the synthesis of various esters of the 21-oic acid of triamcinolone acetonide, aiming to create potent local anti-inflammatory agents with minimal systemic effects. nih.gov These esters are designed to have a high affinity for the glucocorticoid receptor but are rapidly hydrolyzed to inactive forms in the circulation. nih.gov

The development of novel drug delivery systems is another active area of research. For example, loading Triamcinolone acetonide into microspheres made of biodegradable polymers is being explored for controlled drug release in treating ocular conditions. researchgate.net Furthermore, different crystalline forms of Triamcinolone acetonide acetate are being investigated, as they can affect the stability and processing of pharmaceutical formulations. google.com

Structure

3D Structure

属性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFJTDLERMTRLJ-QZUYBKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3859-65-2 | |

| Record name | Triamcinolone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIAMCINOLONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661N0Z1J9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Triamcinolone 21 Acetate Action

Immunomodulatory Mechanisms and Inflammatory Pathways

Modulation of Anti-inflammatory Gene Expression

Triamcinolone (B434) 21-acetate significantly alters the genetic transcription of inflammatory mediators. Its primary mechanism involves the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory molecules. In studies involving human lung fibroblasts, triamcinolone acetonide has been shown to effectively inhibit the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) induced by transforming growth factor-beta 1 (TGF-β1). Similarly, in activated glial cells, it suppresses the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov

Conversely, triamcinolone can also upregulate the production of anti-inflammatory cytokines. Research on cells derived from lateral elbow epicondylitis demonstrated a significant increase in the production of interleukin-10 (IL-10), a potent anti-inflammatory cytokine, following treatment with 100 μM of triamcinolone. mastcellaction.org This dual action of suppressing pro-inflammatory gene expression while enhancing anti-inflammatory gene expression is a cornerstone of its therapeutic efficacy.

Below is a summary of the modulatory effects of Triamcinolone Acetonide on various inflammatory genes:

Interactive Data Table: Modulation of Inflammatory Gene Expression by Triamcinolone Acetonide| Gene/Protein | Cell Type | Stimulus | Effect of Triamcinolone Acetonide |

|---|---|---|---|

| IL-6 | Human Lung Fibroblasts | TGF-β1 | ↓ Reduction in release |

| IL-8 | Human Lung Fibroblasts | TGF-β1 | ↓ Reduction in release |

| iNOS | Glial Cells | Necrotic Neuronal Cells | ↓ Inhibition of expression |

| TNF-α | Glial Cells | Necrotic Neuronal Cells | ↓ Inhibition of expression |

| IL-1β | Glial Cells | Necrotic Neuronal Cells | ↓ Inhibition of expression |

| IL-10 | Lateral Elbow Epicondylitis Cells | - | ↑ Increase in production |

| VCAM-1 | Human Lung Fibroblasts | IFN-γ | ↓ Reduction in expression |

| ICAM-1 | Human Lung Fibroblasts | TGF-β1 | ↓ Reduction in expression |

Impact on Immune Cell Proliferation and Activity (e.g., T-lymphocytes, Macrophages, Mast Cells, Basophils)

The immunosuppressive effects of triamcinolone 21-acetate are also mediated through its direct impact on various immune cells.

T-lymphocytes: As with other glucocorticoids, triamcinolone affects T-lymphocytes by suppressing delayed hypersensitivity reactions. nih.gov This is achieved by modulating T-cell activity and proliferation, a key aspect of its immunosuppressive action.

Macrophages: Triamcinolone acetonide has a marked influence on macrophage differentiation and activity. In vitro studies have shown that it strongly induces the differentiation of monocytes towards an anti-inflammatory M2 macrophage phenotype, characterized by the expression of CD163+ and folate receptor β (FRβ)+. johnshopkins.edunih.gov This polarization towards an anti-inflammatory state is a critical component of its mechanism of action in resolving inflammation.

Mast Cells and Basophils: Triamcinolone has been noted to affect mast cell infiltration. nih.gov Glucocorticoids, as a class, are known to inhibit mediator release from basophils after overnight incubation. tmsforacure.org This suggests that this compound can attenuate the allergic and inflammatory responses mediated by these cells.

B-lymphocytes: The compound has been shown to inhibit the T-cell-independent antigen-induced differentiation of human B-lymphocytes. At a concentration of 10(-6) M, triamcinolone acetonide reduced the polyclonal differentiation of B cells, indicating a direct inhibitory effect on B-lymphocyte function. medchemexpress.com

Enzymatic Pathway Inhibition (e.g., Phospholipase A2, Cyclooxygenase-2)

A pivotal aspect of this compound's anti-inflammatory action is its ability to inhibit key enzymatic pathways involved in the synthesis of inflammatory mediators.

Phospholipase A2 (PLA2): Corticosteroids, including triamcinolone, indirectly inhibit phospholipase A2. They achieve this by inducing the synthesis of a group of phospholipase A2 inhibitory proteins, collectively known as lipocortins (or annexins). Lipocortin-1, in particular, inhibits the action of phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. By preventing the release of arachidonic acid, triamcinolone effectively blocks the precursor for the synthesis of prostaglandins (B1171923) and leukotrienes, two major classes of inflammatory mediators.

Cyclooxygenase-2 (COX-2): The inhibition of the cyclooxygenase pathway is a downstream effect of phospholipase A2 inhibition. By limiting the availability of arachidonic acid, triamcinolone reduces the substrate for COX enzymes. While some drugs directly inhibit the COX-2 enzyme, the primary mechanism for corticosteroids like triamcinolone is the decreased expression of the COX-2 gene, further contributing to the reduction in prostaglandin (B15479496) synthesis.

Activation of Anti-inflammatory STAT6/Arg1 Signaling Axis

Recent research has elucidated another important anti-inflammatory mechanism of triamcinolone involving the activation of the Signal Transducer and Activator of Transcription 6 (STAT6)/Arginase-1 (Arg1) signaling axis. This pathway is crucial for promoting an anti-inflammatory M2 phenotype in microglia and macrophages. The activation of STAT6 is a key step in mediating the anti-inflammatory response. By activating this signaling pathway, triamcinolone acetonide helps to shift the balance from a pro-inflammatory to an anti-inflammatory state within the central nervous system and other tissues.

Cellular Barrier Function Modulation

This compound also plays a significant role in modulating the function of cellular barriers, which is particularly relevant in conditions characterized by increased permeability and inflammation.

Transepithelial Permeability Regulation

Studies utilizing a human epithelial cell line (ECV304) as a model for the outer blood-retinal barrier have demonstrated that triamcinolone acetonide can significantly decrease paracellular permeability. tmsforacure.org This effect was observed in both resting cells and those activated with phorbol (B1677699) myristate acetate (B1210297) (PMA), a substance that increases permeability. medchemexpress.com The increase in transepithelial resistance (TER) in treated cell cultures indicates a strengthening of the cellular barrier. tmsforacure.org This regulation of permeability is crucial for re-establishing barrier function in inflammatory conditions. medchemexpress.com

Intercellular Adhesion Molecule-1 (ICAM-1) Expression Dynamics

In conjunction with its effects on permeability, triamcinolone acetonide also modulates the expression of adhesion molecules that are critical for the trafficking of inflammatory cells. In the same ECV304 cell line model, treatment with triamcinolone acetonide was found to significantly down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1). tmsforacure.org This effect was observed in cells where ICAM-1 expression was induced by inflammatory stimuli such as PMA, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). tmsforacure.org By reducing ICAM-1 expression, triamcinolone can limit the adhesion and transmigration of leukocytes across epithelial and endothelial barriers, thereby reducing inflammatory infiltrates. nih.gov

Interactive Data Table: Effect of Triamcinolone Acetonide on Cellular Barrier Function

| Parameter | Cell Line | Condition | Effect of Triamcinolone Acetonide |

|---|---|---|---|

| Paracellular Permeability | ECV304 | Resting | ↓ Decreased |

| Paracellular Permeability | ECV304 | PMA-activated | ↓ Decreased |

| Transepithelial Resistance (TER) | ECV304 | - | ↑ Increased |

| ICAM-1 Expression | ECV304 | PMA-induced | ↓ Down-regulated |

| ICAM-1 Expression | ECV304 | IFN-γ-induced | ↓ Down-regulated |

| ICAM-1 Expression | ECV304 | TNF-α-induced | ↓ Down-regulated |

Metabolic Pathway Influence

This compound, a potent synthetic glucocorticoid, exerts profound effects on intermediary metabolism. Its actions are primarily mediated through the glucocorticoid receptor, leading to altered gene expression and subsequent changes in the synthesis and activity of key metabolic enzymes. These alterations collectively contribute to the well-documented metabolic side effects associated with glucocorticoid therapy.

Regulation of Gluconeogenesis Pathways

This compound significantly influences hepatic glucose production by modulating the key enzymes of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. This regulation is crucial for maintaining blood glucose homeostasis, particularly during periods of fasting.

Research on the effects of triamcinolone in neonatal rat liver has demonstrated a nuanced regulation of gluconeogenic enzymes. While it did not prematurely induce the synthesis of all gluconeogenic enzymes, it did modulate the activity of several key players. nih.gov For instance, studies have shown that triamcinolone can lead to a 2-3 fold increase in the activity of hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. researchgate.net This increase in activity is attributed to an enhanced rate of enzyme synthesis, driven by a proportionate increase in the functional messenger RNA (mRNA) for PEPCK. researchgate.net

However, the effects on other enzymes can be inhibitory. In fetal rat liver, triamcinolone administration resulted in a slight depression of glucose-6-phosphatase (G6Pase) activity and a more significant reduction in hexose (B10828440) diphosphatase activity, to about half its normal level. nih.govhcplive.com Conversely, the activity of pyruvate (B1213749) kinase, a glycolytic enzyme, was depressed by triamcinolone treatment. nih.govhcplive.com These seemingly contradictory effects highlight the complex and context-dependent regulation of hepatic glucose metabolism by glucocorticoids.

Interactive Data Table: Effect of Triamcinolone on Key Gluconeogenic Enzyme Activities in Neonatal Rat Liver

| Enzyme | Change in Activity | Reference |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | 2-3 fold increase | researchgate.net |

| Glucose-6-Phosphatase (G6Pase) | Slight depression | nih.govhcplive.com |

| Hexose Diphosphatase | Decreased to ~50% of normal | nih.govhcplive.com |

| Pyruvate Carboxylase | No significant effect | nih.govhcplive.com |

| Pyruvate Kinase | Depressed | nih.govhcplive.com |

Mechanisms of Protein Catabolism

A prominent metabolic effect of this compound is the induction of protein catabolism, particularly in skeletal muscle. This leads to muscle wasting and weakness, a condition known as steroid myopathy. The primary mechanism underlying this effect is the activation of the ubiquitin-proteasome pathway, a major cellular system for protein degradation. nih.gov

Glucocorticoids, including triamcinolone, upregulate the expression of key components of this pathway, including specific E3 ubiquitin ligases such as Atrogin-1 and MuRF-1. researchgate.net These enzymes are responsible for tagging proteins for degradation by the proteasome. The increased expression of these "atrogenes" is a critical step in glucocorticoid-induced muscle atrophy. researchgate.net

Studies have shown that glucocorticoids are catabolic against fast-twitch muscles, such as the extensor digitorum longus, leading to significant atrophy. researchgate.net In contrast, slow-twitch muscles, like the soleus, appear to be more resistant to these effects. researchgate.net This differential sensitivity is a key feature of steroid-induced myopathy. The atrophic effects are primarily a result of both an inhibition of protein synthesis and an acceleration of protein breakdown. researchgate.net

The catabolic effects of glucocorticoids on muscle are dose-dependent and can be observed within a relatively short period of administration. hcplive.com This breakdown of muscle protein provides amino acid substrates for hepatic gluconeogenesis, further contributing to the hyperglycemic effect of the drug.

Interactive Data Table: Glucocorticoid Effects on Skeletal Muscle Protein Metabolism

| Parameter | Effect | Muscle Fiber Type Predominantly Affected | Key Mediators | Reference |

| Protein Synthesis | Decreased | Fast-twitch | Inhibition of mTOR pathway | researchgate.net |

| Protein Degradation | Increased | Fast-twitch | Upregulation of Atrogin-1 and MuRF-1 | nih.govresearchgate.net |

| Muscle Mass | Decreased (Atrophy) | Fast-twitch | Net negative protein balance | researchgate.net |

Alterations in Lipid Metabolism and Distribution

This compound also exerts significant and complex effects on lipid metabolism, leading to both the breakdown (lipolysis) and redistribution of adipose tissue. A characteristic feature of prolonged glucocorticoid exposure is the development of central obesity, with fat accumulation in the face, neck, and trunk, often accompanied by a loss of subcutaneous fat in the limbs. nih.gov

The mechanisms underlying these changes are multifaceted. Glucocorticoids are known to increase the activity of lipoprotein lipase (B570770) (LPL), an enzyme that hydrolyzes triglycerides from circulating lipoproteins, thereby promoting the uptake of fatty acids into adipocytes. researchgate.net This effect is particularly prominent in visceral adipose tissue, contributing to central fat accumulation.

Paradoxically, glucocorticoids can also promote lipolysis, the breakdown of stored triglycerides into fatty acids and glycerol. This effect appears to be depot-dependent, with some studies suggesting increased lipolysis in subcutaneous abdominal adipose tissue. semanticscholar.org The released fatty acids can then be re-esterified and stored in other fat depots or utilized as an energy source.

Furthermore, glucocorticoids can influence the differentiation of preadipocytes into mature fat cells, potentially leading to an increase in the total number of adipocytes in certain depots. nih.gov The net effect of these actions is a complex remodeling of adipose tissue, with a shift in fat distribution from peripheral to central depots.

Interactive Data Table: Effects of Glucocorticoids on Adipose Tissue Metabolism

| Process | Effect | Key Enzymes/Pathways Involved | Consequence | Reference |

| Lipoprotein Lipase (LPL) Activity | Increased | Lipoprotein Lipase | Increased fatty acid uptake into adipocytes | researchgate.net |

| Lipolysis | Increased in some depots (e.g., subcutaneous) | Hormone-sensitive lipase, Adipose triglyceride lipase | Release of fatty acids and glycerol | semanticscholar.org |

| Adipocyte Differentiation | Promoted | - | Potential increase in adipocyte number | nih.gov |

| Fat Distribution | Redistribution to central depots | - | Central obesity, loss of peripheral fat | nih.gov |

Advanced Pharmacological Investigations of Triamcinolone 21 Acetate

Ocular Pharmacology Research

Triamcinolone (B434) 21-acetate, a potent synthetic glucocorticoid, has been the subject of extensive research in ophthalmology for its anti-inflammatory and anti-angiogenic properties. Its utility in treating a variety of posterior segment diseases stems from its ability to modulate complex inflammatory and signaling pathways within the eye.

Retinal Protection Mechanisms (e.g., Light-Induced Degeneration)

Recent studies have elucidated the mechanisms by which triamcinolone acetonide, a closely related derivative, protects the retina from light-induced damage. A key mechanism involves the modulation of microglial activity. In response to light damage, retinal microglia, the resident immune cells of the central nervous system, typically adopt a pro-inflammatory M1 phenotype, which can exacerbate retinal degeneration.

Intravitreal administration of triamcinolone acetonide has been shown to counteract this by promoting a shift in microglial polarization from the pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. This neuroprotective effect is mediated through the activation of the signal transducer and activator of transcription 6 (STAT6)/arginase1 (Arg1) signaling pathway. Activation of this pathway leads to the suppression of pro-inflammatory markers and an increase in anti-inflammatory factors, thereby reducing retinal inflammation, mitigating photoreceptor cell death, and preserving retinal function.

Research in animal models of light-induced retinal degeneration has demonstrated that treatment with triamcinolone acetonide inhibits the expression of pro-inflammatory M1 markers while promoting anti-inflammatory M2 markers in microglia and macrophages. This shift in microglial phenotype is a critical component of the compound's protective effect against retinal damage.

Macular Edema Pathophysiology and Therapeutic Interventions

Macular edema, characterized by the accumulation of fluid in the macula, is a common final pathway for various ocular pathologies, including diabetic retinopathy and retinal vein occlusion. The pathophysiology is complex, involving the breakdown of the blood-retinal barrier and an upregulation of inflammatory mediators and vascular endothelial growth factor (VEGF).

Triamcinolone acetonide addresses the inflammatory cascade in macular edema by inhibiting the production of inflammatory mediators and reducing cytokine production. This leads to a reduction in vascular permeability and fluid leakage. Clinical studies have consistently shown that intravitreal triamcinolone acetonide can lead to a significant reduction in central macular thickness and an improvement in best-corrected visual acuity (BCVA) in patients with macular edema. The therapeutic effects are most pronounced in the initial months following administration.

Microglial Polarization and Neuroinflammation Modulation

As introduced in the context of retinal protection, the modulation of microglial polarization is a cornerstone of triamcinolone acetonide's therapeutic action in the retina. Microglia can exist in a spectrum of activation states, broadly categorized as the classical pro-inflammatory M1 phenotype and the alternative anti-inflammatory M2 phenotype.

In retinal diseases, an imbalance favoring the M1 phenotype contributes to chronic neuroinflammation and tissue damage. Triamcinolone acetonide has been shown to effectively shift this balance. By activating the STAT6/Arg1 signaling pathway, it promotes the M2 phenotype, which is associated with tissue repair and resolution of inflammation. This modulation of microglial activity helps to create a more favorable environment for retinal cell survival and function. The ability of triamcinolone acetonide to reprogram microglia towards a neuroprotective M2 state is a significant mechanism underlying its efficacy in various degenerative and inflammatory retinal conditions.

Dermatological Pharmacology Research

In dermatology, Triamcinolone 21-acetate is a widely utilized topical corticosteroid for a range of inflammatory skin conditions. Its efficacy is rooted in its potent anti-inflammatory, immunosuppressive, and anti-proliferative actions on various cell types within the skin.

Mechanisms in Inflammatory Dermatoses (e.g., Eczema, Psoriasis)

The therapeutic effects of triamcinolone acetonide in inflammatory dermatoses such as eczema and psoriasis are multifactorial, involving genomic and non-genomic pathways. Upon penetrating the skin, triamcinolone binds to cytosolic glucocorticoid receptors. This steroid-receptor complex then translocates to the nucleus, where it modulates gene expression.

Key mechanisms of action include:

Inhibition of Pro-inflammatory Mediators : Triamcinolone suppresses the transcription of genes encoding for pro-inflammatory cytokines, such as various interleukins (IL-1, IL-2, IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the phospholipase A2 enzyme, which blocks the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Immunosuppression : The compound reduces the activity and proliferation of immune cells, including T-lymphocytes and macrophages, which are key drivers in the pathogenesis of eczema and psoriasis. It also prevents the migration of leukocytes to the site of inflammation.

Anti-proliferative Effects : In psoriasis, which is characterized by hyperproliferation of keratinocytes, topical corticosteroids like triamcinolone can inhibit keratinocyte proliferation, helping to normalize epidermal differentiation.

In essence, triamcinolone acetonide works by calming the overactive immune response and reducing the inflammation that characterizes these skin conditions, thereby alleviating symptoms like redness, itching, and swelling.

Molecular Targets of Triamcinolone Acetonide in Inflammatory Dermatoses

Summary of the primary molecular and cellular targets of triamcinolone acetonide in the treatment of conditions like eczema and psoriasis.

| Target | Effect of Triamcinolone Acetonide | Therapeutic Consequence |

|---|---|---|

| Glucocorticoid Receptor | Binding and Activation | Initiation of anti-inflammatory gene transcription |

| Phospholipase A2 | Inhibition | Decreased production of prostaglandins and leukotrienes |

| Pro-inflammatory Cytokines (e.g., TNF-α, Interleukins) | Suppression of Gene Expression | Reduction of inflammation and immune cell activation |

| T-lymphocytes and Macrophages | Inhibition of Proliferation and Activity | Suppression of the underlying immune response |

| Keratinocytes (in Psoriasis) | Inhibition of Proliferation | Normalization of skin cell growth |

Fibrotic Scar Modulation (Hypertrophic and Keloid Scars)

This compound, a corticosteroid, is a cornerstone in the management of hypertrophic scars and keloids. nih.govnih.gov Its therapeutic effects are primarily attributed to its anti-inflammatory, anti-mitotic, and collagen synthesis-inhibiting properties. nih.gov Research indicates that triamcinolone acetonide diminishes exuberant collagen synthesis and inhibits the rapid proliferation of keloid fibroblasts. nih.gov

Intralesional injections of triamcinolone acetonide have been shown to effectively reduce scar volume and height, improve pliability, and alleviate associated symptoms like pain and itching. nih.gov A systematic review and meta-analysis highlighted a study where patients with multiple keloids treated with triamcinolone acetonide for 12 weeks showed a significant reduction in scar size and erythema compared to a control group. nih.gov Specifically, a greater than 50% reduction in size was observed, demonstrating its clinical efficacy. nih.gov

Comparative studies have also been conducted to evaluate its effectiveness against other treatments. For instance, while 5-fluorouracil (5-FU) showed a significant improvement in keloids in some comparisons, triamcinolone acetonide was found to be more effective than silicone gel sheets, verapamil, and cryotherapy in improving scar appearance. nih.govnih.gov Furthermore, combination therapies are being explored. A retrospective study on the combined use of triamcinolone and verapamil reported a fast and lasting improvement in both keloid and hypertrophic scars, with significant enhancements in scar relief, pain, itchiness, and surface area. researchgate.netmaastrichtuniversity.nl Another network meta-analysis suggested that the combination of triamcinolone acetonide with 5-FU or Botulinum Toxin A (BTA) significantly improved clinical efficiency in treating pathological scars. frontiersin.org

| Treatment Combination | Key Findings | Supporting Evidence |

|---|---|---|

| TAC + Verapamil | Fast and abiding improvement in keloid and hypertrophic scars; significant improvement in scar relief, pain, itchiness, and surface area. | Retrospective study showing overall significant scar improvement with a long-term stable result. researchgate.netmaastrichtuniversity.nl |

| TAC + 5-Fluorouracil (5-FU) | Combination therapy produced better results than TAC alone; significant improvements in scar height and erythema. | Systematic review and network meta-analysis indicating enhanced efficacy. nih.govfrontiersin.org |

| TAC + Botulinum Toxin A (BTA) | Demonstrated the best efficacy in the treatment of pathological scars in a network meta-analysis. | Network meta-analysis of 29 studies. frontiersin.org |

Percutaneous Absorption Research Methodologies

The study of percutaneous absorption of this compound is crucial for optimizing its topical delivery. Various methodologies are employed to investigate its penetration into and through the skin.

One common in vivo method is tape stripping . This technique involves applying the compound to the skin and then sequentially removing layers of the stratum corneum with adhesive tape. The amount of triamcinolone acetonide on the tape strips is then quantified, typically by high-performance liquid chromatography (HPLC), to determine its concentration within the outermost layer of the skin. nih.govresearchgate.net This method allows researchers to assess the formation of a drug reservoir in the stratum corneum. nih.gov

In vitro permeation studies often utilize Franz diffusion cells . In this setup, a sample of skin (often from animal models like porcine ear skin or human cadaver skin) is mounted between a donor and a receptor chamber. researchgate.netresearchgate.net The this compound formulation is applied to the epidermal side in the donor chamber, and the amount of drug that permeates through the skin into the receptor fluid is measured over time. researchgate.net This methodology is valuable for comparing the permeability of different formulations, such as novel lipid nanoparticle carriers designed to enhance transdermal delivery. researchgate.netnih.gov

Research has also focused on factors influencing absorption, such as occlusion . Studies have shown that occluding the skin after applying triamcinolone acetonide significantly enhances its penetration and promotes the development of a drug reservoir within the stratum corneum, whereas pre-occlusion has no significant effect. nih.gov Novel carrier systems, such as lipid nanoparticles (LNPs), have been developed to improve tissue permeability. An in vitro study using a rabbit ear hypertrophic scar model demonstrated that a triamcinolone acetonide-LNP formulation had significantly higher penetration into scar tissue compared to common liposome and commercial suspensions. nih.gov

Musculoskeletal Pharmacology Research

Synovial Inflammation and Joint Pathologies

In joint pathologies such as osteoarthritis, synovial inflammation, or synovitis, is a key driver of pain and disease progression. nih.govacrabstracts.org this compound is investigated for its potent anti-inflammatory effects within the synovial joint. It acts by reducing synovitis, which is characterized by synovial hypertrophy and the influx of immune cells that secrete pro-inflammatory mediators. nih.gov

Research using animal models has demonstrated that intra-articular injections of triamcinolone acetonide can significantly suppress synovitis. nih.gov In a study evaluating an acute arthritis model, a sustained-release formulation of triamcinolone acetonide using polyesteramide (PEA) microspheres significantly suppressed induced synovitis compared to a standard bolus injection. nih.gov This extended-release platform also led to a greater reduction in joint swelling and lameness. nih.govresearchgate.net Histological analysis confirmed that TAA administered in microspheres significantly decreased synovial lining thickness and inflammatory infiltrate. universiteitleiden.nl

Clinical studies in humans with knee osteoarthritis and baseline synovitis have corroborated these findings. An open-label study showed that a single intra-articular injection of an extended-release formulation of triamcinolone acetonide (TA-ER) resulted in improved synovitis at six weeks, as measured by a reduction in synovial tissue volume. acrabstracts.org These structural improvements were accompanied by reductions in pain and stiffness and improvements in joint function. acrabstracts.org

Chondrocyte Gene Expression and Cartilage Homeostasis

One key finding is the upregulation of genes involved in cartilage matrix degradation. Studies on primary human chondrocytes from osteoarthritis patients revealed that triamcinolone acetonide significantly increased the mRNA expression of Matrix Metalloproteinase-3 (MMP-3) . semanticscholar.orgthaiscience.info MMP-3 is an enzyme that degrades cartilage components like proteoglycans. This finding suggests that while providing anti-inflammatory benefits, the compound might also contribute to cartilage degradation, potentially accelerating osteoarthritis progression. semanticscholar.orgthaiscience.info However, the expression levels of other key enzymes like MMP-1, MMP-13, and ADAMTS-5 were not significantly changed in the same study. semanticscholar.orgthaiscience.info

Furthermore, triamcinolone acetonide has been shown to induce chondrotoxicity by increasing oxidative stress and altering the expression of genes involved in cell cycle arrest and cell death. nih.goveuropeanreview.org In cultured human chondrocytes, treatment with triamcinolone acetonide led to a significant increase in the expression of P21 , Growth Differentiation Factor 15 (GDF15) , and cFos . nih.goveuropeanreview.org These genes are associated with cellular stress and apoptosis, and their increased expression correlated with decreased chondrocyte viability. nih.goveuropeanreview.org

| Gene | Function | Observed Effect of Triamcinolone Acetonide | Reference |

|---|---|---|---|

| MMP-3 | Cartilage matrix degradation (proteoglycan breakdown) | Significantly increased mRNA expression (up to 6.59-fold) | semanticscholar.orgthaiscience.info |

| P21 | Cell cycle arrest, involved in cell death pathways | Significantly increased expression (up to 5.17-fold) | nih.goveuropeanreview.org |

| GDF15 | Stress response, involved in cell death pathways | Significantly increased expression (up to 9.97-fold) | nih.goveuropeanreview.org |

| cFos | Cellular proliferation and apoptosis | Significantly increased expression (up to 12.96-fold) | nih.goveuropeanreview.org |

Mucosal Pharmacology Research (Oral/Buccal)

Inflammatory Processes in Oral Mucosa

This compound is utilized in formulations for the treatment of inflammatory conditions of the oral mucosa, such as oral lichen planus and aphthous ulcers. researchgate.netnih.gov Its efficacy in this context is dependent on its ability to be retained within the mucosal tissue to exert a localized anti-inflammatory effect.

Biopharmaceutical studies have been designed to characterize the release and permeation of triamcinolone acetonide from semisolid formulations intended for buccal application. nih.gov Using in vitro models with porcine buccal mucosa mounted in Franz diffusion cells, researchers have quantified the amount of the drug that permeates and is retained by the tissue. nih.gov

These studies have demonstrated that formulations containing triamcinolone acetonide in an adhesive vehicle like Orabase® permit the successful retention of the drug within the buccal and sublingual mucosa. nih.gov This retention is critical for its anti-inflammatory activity. nih.gov One study found that the amount of retained triamcinolone acetonide in buccal mucosa could be significantly increased in the presence of an additional agent, highlighting ongoing research into optimizing these formulations. nih.gov For example, the application of a 0.1% triamcinolone acetonide formulation with lidocaine (B1675312) resulted in a 95% increase in retained drug compared to the formulation without lidocaine. nih.gov In animal models of oral ulcerative mucositis, treatment with a triamcinolone acetonide ointment suppressed inflammatory cell infiltration into the oral mucosa. nih.gov

Bioadhesive Formulation Efficacy in Mucosal Tissues

Conventional topical formulations of triamcinolone, such as pastes, gels, and mouthwashes, often prove ineffective for treating oral mucosal conditions due to poor retention at the site of application. semanticscholar.orgresearchgate.netnih.govjournalagent.com The constant washing effect of saliva, along with tongue and mouth movements, can quickly displace the medication, leading to inadequate contact time with the ulcerated tissue. semanticscholar.orgresearchgate.net To overcome these limitations, advanced bioadhesive formulations have been developed to prolong the residence time and control the release of this compound at the target site. semanticscholar.orgresearchgate.netnih.gov

Research has demonstrated the enhanced efficacy of these mucoadhesive systems. For instance, buccal patches formulated with hydroxypropyl methylcellulose (B11928114) (HPMC) have shown significantly lower dissolution rates compared to commercial products, allowing them to remain in the oral cavity for longer periods. semanticscholar.org Studies indicate that HPMC-based patches can provide sustained drug release for 8 to 10 hours. semanticscholar.org Similarly, novel bilayer mucoadhesive films have been engineered for targeted drug delivery. These films, often composed of polymers like HPMC, polyvinyl alcohol (PVA), and polyvinylpyrrolidone (B124986) (PVP), exhibit excellent flexibility and adhesion. researchgate.netnih.gov In vitro testing on porcine buccal mucosa has shown that these films can adhere for over 24 hours and achieve 100% drug release over a 6-hour period. researchgate.netnih.gov The amount of triamcinolone acetonide recovered in the mucosa after a short application of a microemulsion formulation was found to be much higher than after overnight application of a commercial paste. researchgate.net

These formulations are designed to adhere to the mucosal surface, forming a protective barrier that facilitates sustained drug delivery directly to the lesion. nih.gov Optimized oral paste formulations containing a combination of hydrocolloid solids like gelatin, pectin, and sodium carboxymethylcellulose also show desirable adhesion, spreadability, and release profiles comparable to commercial reference products. nih.gov

Table 1: In Vitro Performance of this compound Bioadhesive Formulations

| Formulation Type | Key Polymer(s) | Adhesion Force (N) | Residence Time | Drug Release Profile | Source(s) |

| Buccal Patch | Hydroxypropyl methylcellulose (HPMC) | Not specified | >8 hours | Prolonged release over 8-10 hours | semanticscholar.org |

| Bilayer Film | HPMC, Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP) | 2.72 - 4.03 | >24 hours | 100% release over 6 hours | researchgate.netnih.gov |

| Bioadhesive Gel | Carbopol 934, Poloxamer 407 | Not specified | Not specified | Sustained release, enhanced by certain permeation enhancers | researchgate.net |

| Optimized Paste | Gelatin, Pectin, Sodium Carboxymethylcellulose | Not specified | Not specified | Similar release profile to commercial standard (Adcortyl®) | nih.gov |

Organ-Specific Anti-fibrotic Mechanisms

Fibrosis, the excessive deposition of extracellular matrix (ECM), is a pathological process that can lead to tissue scarring and organ failure. nih.gov this compound has demonstrated anti-fibrotic effects in various tissues by modulating key signaling pathways and gene expression involved in the fibrotic cascade.

TGF-β Signaling Pathway Regulation in Fibrotic Conditions

The transforming growth factor-β (TGF-β) signaling pathway is a central regulator of fibrosis. nih.govd-nb.infonih.gov In pathological conditions, TGF-β stimulates fibroblasts to differentiate into myofibroblasts, which are the primary cells responsible for excessive ECM production. nih.gov this compound exerts significant anti-fibrotic effects by directly intervening in this pathway.

Extracellular Matrix (ECM) Remodeling and Gene Expression

This compound's anti-fibrotic activity also extends to the regulation of genes responsible for the synthesis and remodeling of the extracellular matrix. d-nb.infonih.govnih.gov Research on cells from patients with idiopathic carpal tunnel syndrome, a condition characterized by fibrosis of the subsynovial connective tissue, revealed that triamcinolone acetonide suppresses fibrotic gene expression. d-nb.infonih.govnih.gov Specifically, it down-regulates the expression of genes for key ECM components like collagens and integrins. d-nb.infonih.govnih.govresearchgate.netbohrium.com

Furthermore, triamcinolone acetonide modulates the balance between ECM deposition and degradation. While it decreases the expression of pro-fibrotic components, it has been observed to increase the expression of proteinases involved in ECM remodeling in certain patient cell groups. d-nb.infonih.govresearchgate.net This suggests that the compound may not only halt the fibrotic process but also facilitate the breakdown of existing fibrous tissue. In studies involving RPE cells, triamcinolone acetonide partially attenuated the TGF-β2-induced expression of type I collagen (COL1A1) and α-smooth muscle actin (α-SMA), a critical marker for myofibroblast differentiation. nih.govnih.gov A comprehensive transcriptome analysis in a study of benign biliary strictures further confirmed that steroid treatment leads to a significant downregulation of fibrosis- and inflammation-related pathways and genes in fibroblasts. nih.gov

Table 2: Effect of this compound on Fibrosis-Related Gene Expression

| Gene/Protein Target | Effect of this compound | Associated Pathological Process | Organ/Cell Type Studied | Source(s) |

| TGF-β | Down-regulation | Fibroblast activation, ECM synthesis | Subsynovial Connective Tissue | d-nb.infonih.govnih.gov |

| Collagens (e.g., COL1A1) | Down-regulation | ECM deposition, tissue stiffening | Subsynovial Connective Tissue, Retinal Pigment Epithelium | d-nb.infonih.govnih.govnih.gov |

| Integrins | Down-regulation | Cell-matrix adhesion, signal transduction | Subsynovial Connective Tissue | d-nb.infonih.gov |

| α-Smooth Muscle Actin (α-SMA) | Attenuation of induced expression | Myofibroblast differentiation | Retinal Pigment Epithelium | nih.govnih.gov |

| Remodeling Proteinases (MMPs) | Increased expression | ECM degradation and remodeling | Subsynovial Connective Tissue | d-nb.infonih.govresearchgate.net |

| Vascular Endothelial Growth Factor (VEGF) | Mitigation of induced up-regulation | Angiogenesis | Retinal Pigment Epithelium | nih.govnih.gov |

Biochemical Pathways and Metabolic Interplay

Steroid Biotransformation and Metabolic Fate

The biotransformation of triamcinolone (B434) and its esters is a critical determinant of its activity and clearance from the body. This process involves conversion from prodrug forms and the generation of several metabolites.

Ester derivatives of corticosteroids, such as phosphates and acetates, are often employed as prodrugs. These modifications can alter the solubility and absorption characteristics of the parent compound. A relevant example is triamcinolone acetonide-21-phosphate, a water-soluble derivative. Following administration, this 21-phosphate ester undergoes rapid and complete hydrolysis by endogenous phosphatases to yield the active moiety, triamcinolone acetonide. nih.govcolab.ws This enzymatic cleavage occurs within minutes of entering the bloodstream. nih.govcolab.ws

Similarly, the 21-acetate ester functional group undergoes ester hydrolysis, a reaction in which the ester is cleaved back into a carboxylic acid and an alcohol in the presence of water. libretexts.org This bioconversion is a fundamental step in the metabolic activation of such corticosteroid prodrugs, releasing the pharmacologically active form, triamcinolone, to interact with its target receptors. The general mechanism for acid-catalyzed ester hydrolysis involves protonation of the carbonyl group, followed by nucleophilic attack by water, proton transfers, and subsequent ejection of the alcohol group to form the carboxylic acid. youtube.com

The metabolism of the active triamcinolone molecule is extensive, leading to the formation of several metabolites. The primary metabolites are formed through hydroxylation and oxidation reactions. nih.govnih.gov

One of the principal metabolites identified across various species is 6β-Hydroxytriamcinolone Acetonide. nih.govclinpgx.orgscbt.com This compound is the result of the introduction of a hydroxyl group at the 6β position of the steroid nucleus. nih.govcolab.ws In addition to 6β-hydroxylation, other significant metabolic pathways include oxidation at the C-21 position. nih.govnih.gov This leads to the formation of metabolites such as 21-carboxylic acid triamcinolone acetonide (the C-21 carboxylic acid of triamcinolone acetonide) and 6β-hydroxy-21-oic triamcinolone acetonide. nih.govnih.govnih.gov Studies have shown that these metabolites exhibit significantly reduced or no anti-inflammatory activity compared to the parent compound. nih.govnih.gov

| Metabolite Name | Metabolic Reaction | Reference |

|---|---|---|

| 6β-Hydroxytriamcinolone Acetonide | Hydroxylation at the 6β position | nih.govcolab.wsnih.govnih.gov |

| 21-Carboxylic Acid Triamcinolone Acetonide | Oxidation of the C-21 hydroxyl group | nih.govnih.gov |

| 6β-Hydroxy-21-oic Triamcinolone Acetonide | 6β-hydroxylation and C-21 oxidation | nih.govnih.gov |

Hepatic Metabolism via Cytochrome P450 Enzyme Systems

The liver is the primary site for the metabolism of corticosteroids, a process largely mediated by the cytochrome P450 (CYP) family of enzymes. wikipedia.org These enzymes are responsible for the oxidative reactions that facilitate the biotransformation of steroids into more water-soluble compounds for excretion.

Research has identified that triamcinolone is a substrate for the CYP3A4 enzyme. nih.govresearchgate.netresearchgate.net The 6β-hydroxylation of triamcinolone to form 6β-Hydroxytriamcinolone Acetonide is a key metabolic step catalyzed specifically by CYP3A enzymes, including CYP3A4. drugbank.com The activity of CYP3A4 can therefore significantly influence the clearance rate of triamcinolone. Co-administration with potent inhibitors of CYP3A4 can lead to impaired metabolism of the corticosteroid. nih.gov

Excretion Pathways and Quantitative Analysis

Following hepatic metabolism, the metabolites of triamcinolone are eliminated from the body through various excretory routes. The primary pathway for the excretion of triamcinolone and its metabolites is through the bile, leading to elimination in the feces. nih.govcolab.wsnih.gov Urinary excretion also occurs, though the ratio of biliary to urinary excretion can vary considerably among different species. nih.govcolab.ws

Quantitative analysis of urine samples has been used to study the elimination profile of triamcinolone and its metabolites. After administration, triamcinolone acetonide and 6β-hydroxytriamcinolone acetonide are the main compounds detected in urine. nih.gov In one study involving topical administration, urinary concentrations of triamcinolone acetonide were found to range from 0.1 ng/mL to 1.5 ng/mL, while its metabolite, 6β-hydroxy triamcinolone acetonide, was present in concentrations ranging from 0.1 ng/mL to 7.8 ng/mL. mdpi.com The elimination from plasma is rapid, with a half-life of approximately 1-2 hours having been observed in animal studies. nih.govcolab.ws

Synthetic Methodologies and Chemical Modifications

Total Synthesis Routes from Precursors (e.g., Cortisol 21-acetate)

The total synthesis of triamcinolone (B434) and its esters, such as triamcinolone 21-acetate, is a multi-step process that often begins with more readily available steroid precursors like cortisol or hydrocortisone (B1673445). chemicalbook.comnih.gov A common starting material for the synthesis of triamcinolone is hydrocortisone 21-acetate. chemicalbook.com

The synthetic pathway involves a series of chemical transformations to introduce the specific functional groups that characterize triamcinolone: the fluorine atom at the 9α position, and the hydroxyl groups at the 11β and 16α positions. chemicalbook.com

A representative synthesis starting from hydrocortisone 21-acetate can be outlined as follows:

Ketalization: The carbonyl groups at positions 3 and 20 of hydrocortisone 21-acetate are protected by forming ketals, typically using ethylene (B1197577) glycol. chemicalbook.comnih.gov

Dehydration and Dehydrochlorination: The 11β-hydroxyl group is replaced by chlorine using thionyl chloride, followed by dehydrochlorination to create a double bond. During this process, the 21-acetate group is often hydrolyzed and then re-acetylated. chemicalbook.comnih.gov

Hydroxylation: The introduction of the 16α-hydroxyl group is a critical step. This can be achieved through a reaction with osmium tetroxide, which forms a vicinal diol. chemicalbook.comnih.gov

Formation of a Bromohydrin and Epoxide: The molecule is then treated with N-bromoacetamide in chloric acid to form a bromohydrin, which is subsequently converted to an epoxide upon reaction with potassium acetate (B1210297). chemicalbook.com

Fluorination: The epoxide ring is opened using hydrofluoric acid, which introduces the 9α-fluoro and 11β-hydroxy groups. chemicalbook.com

Microbiological Dehydrogenation: A crucial final step is the introduction of the double bond at the C1–C2 position. This is often accomplished through microbiological dehydrogenation, which leads to the formation of triamcinolone acetate. chemicalbook.com

Another synthetic approach starts with prednisone (B1679067) acetate, involving elimination, oxidation, condensation, reduction, and hydrolysis reactions to yield the desired product. google.compatsnap.com These complex synthetic routes allow for the large-scale production of triamcinolone and its derivatives for pharmaceutical use. google.comgoogle.com

Stereoselective Synthesis and Chiral Control in this compound Derivatives

The biological activity of corticosteroids like this compound is highly dependent on their stereochemistry. Therefore, achieving stereoselective synthesis and maintaining chiral control during the creation of its derivatives is of utmost importance. libretexts.org Asymmetric synthesis ensures that the desired stereoisomer is produced in excess, which is crucial as different isomers can have varied or even undesirable biological effects. libretexts.orgfrontiersin.org

Key aspects of stereoselective synthesis in this context include:

Influence of Existing Chiral Centers: During synthesis, existing chiral centers in the steroid backbone influence the stereochemical outcome of subsequent reactions. This is known as asymmetric induction. libretexts.org

Reagent-Controlled Stereoselectivity: The choice of reagents plays a critical role. For instance, the use of specific enzymes or chiral catalysts can direct a reaction to produce a particular stereoisomer with high selectivity. organic-chemistry.org

Substrate-Controlled Stereoselectivity: The conformation of the substrate molecule can also dictate the stereochemical course of a reaction. The bulky nature of the steroid nucleus often directs incoming reagents to attack from the less hindered side. sci-hub.se

In the synthesis of triamcinolone derivatives, controlling the stereochemistry at the C16 position is particularly important. The 16α-hydroxyl group is a key feature of triamcinolone, and its correct orientation is essential for its anti-inflammatory activity. wikipedia.org The use of techniques like single-molecule electrical detection is being explored for the precise detection and control of chirality in molecular synthesis. nih.gov

Structural Derivatization for Enhanced Biological Activity

To improve the therapeutic properties of this compound, various structural modifications have been explored. These derivatizations aim to enhance biological activity, improve receptor binding, and modulate the pharmacokinetic profile of the compound.

The introduction of an azido-ene grouping at the C6 position of the steroid nucleus has been investigated as a means to enhance the anti-inflammatory potency of corticosteroids. sci-hub.se The synthesis of these 6-azido-6-ene derivatives involves the reaction of the methanesulfonate (B1217627) esters of 6β,7β-dihydroxycorticosteroids with an azide (B81097) ion. sci-hub.se

Research has shown that the introduction of a 6-azido-6-ene group into 9α-fluorocorticosteroids, such as triamcinolone derivatives, can have varying effects on potency depending on the presence of other structural features. sci-hub.se For example, in the absence of a double bond at the C1-C2 position, the potency was enhanced. However, in the presence of this double bond, the potency remained substantially unchanged. sci-hub.se

Table 1: Relative Anti-inflammatory Potency of Triamcinolone Derivatives

| Compound | Relative Potency (Prednisolone Acetate = 1) |

|---|---|

| Triamcinolone Acetonide 21-acetate | Potent |

| 6-azido-6-ene-triamcinolone acetonide 21-acetate | Equipotent to parent compound |

| 1,2-dihydro-6-azido-6-ene compound | Twice as potent as 1,2-dihydro-6-ene parent |

Data sourced from research on structure-activity relationships of substituted corticosteroids. sci-hub.se

Acetylation, particularly at the C21 position to form this compound, is a common modification for corticosteroids. This esterification can influence the compound's pharmacokinetic properties, such as its absorption and duration of action. The 21-acetate ester is often hydrolyzed in the body to release the active triamcinolone. chemicalbook.com

The binding of triamcinolone and its derivatives to the glucocorticoid receptor (GR) is a critical determinant of their biological activity. oup.com The glucocorticoid receptor has critical cysteine residues in its hormone-binding domain, and modifications to the steroid structure can affect this interaction. nih.gov Studies have shown that triamcinolone and its esters bind with high affinity to the glucocorticoid receptor. nih.govoup.com The conformation of the receptor can be stabilized by the binding of the ligand, which in turn influences the downstream transcriptional events. nih.gov

Prodrug Synthesis and Optimization for Targeted Delivery

Prodrug strategies are widely employed to overcome challenges associated with drug delivery, such as poor solubility, instability, and lack of target specificity. if-pan.krakow.pl A prodrug is an inactive or less active compound that is converted into the active drug in the body through enzymatic or chemical transformation. if-pan.krakow.plnih.gov

Esterification is a common method for creating prodrugs of corticosteroids like triamcinolone. nih.gov By forming an ester at the 21-hydroxyl group, the physicochemical properties of the drug can be modified to achieve a more desirable release profile. google.com For instance, creating more lipophilic esters can enhance the drug's partitioning into fatty tissues, leading to a sustained release effect.

An example of this is the synthesis of triamcinolone acetonide-21-palmitate, a more lipophilic derivative designed for encapsulation in liposomes. researchgate.net This formulation demonstrated a significantly higher encapsulation efficiency compared to the parent drug, highlighting the potential of esterification for developing advanced drug delivery systems. researchgate.net Another approach involves the synthesis of esters of the 21-oic acid of triamcinolone acetonide, which are designed to be rapidly hydrolyzed to the inactive acid form in the circulation, thereby minimizing systemic side effects. nih.gov

The rate of hydrolysis of these ester prodrugs is a critical factor that determines the rate of drug release. nih.gov By carefully selecting the ester group, it is possible to control the rate of hydrolysis and, consequently, the duration of action of the drug. This strategy allows for the development of long-acting formulations that can reduce the frequency of administration. researchgate.netsmolecule.com

Development of Locally Active Steroids with Minimal Systemic Exposure

The development of locally active corticosteroids with reduced systemic side effects is a significant area of research. nih.gov The primary goal is to design molecules that are potent at the site of application but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing undesirable effects. nih.gov This "soft steroid" or "antedrug" approach has been applied to the modification of triamcinolone and its derivatives. nih.govnih.gov

One strategy to enhance local activity and reduce systemic absorption is through chemical modification, particularly at the C17 and C21 positions of the steroid nucleus. ijdvl.com Esterification at these positions can increase the lipophilicity of the molecule, which can improve skin penetration for topical formulations. ijdvl.comuomustansiriyah.edu.iq

A key approach in developing safer corticosteroids is the design of molecules that undergo rapid metabolism to inactive compounds in the bloodstream. nih.gov For instance, the introduction of a 17-carboxylate ester function can lead to potent topical activity, while the parent acids are inactive. nih.gov Enzymatic hydrolysis of this ester in the systemic circulation deactivates the molecule. nih.gov This concept has been further refined with the development of 17-carbothioates, such as fluticasone (B1203827) propionate, which exhibit high topical anti-inflammatory activity but are quickly metabolized by the liver to an inactive carboxylic acid, resulting in low oral bioavailability and reduced systemic effects. nih.gov

Modifications to the triamcinolone structure itself have been explored to achieve a better therapeutic index. The introduction of a double bond at the C1-C2 position, as seen in triamcinolone, enhances glucocorticoid activity and decreases the rate of metabolism at the site of action. ijdvl.comresearchgate.net Further halogenation at the C6 and C9 positions can also increase potency. ijdvl.comresearchgate.net

The creation of prodrugs is another method to improve local action and minimize systemic exposure. For example, the synthesis of triamcinolone acetonide-21-palmitate, a lipophilic prodrug of triamcinolone acetonide, was undertaken to improve its formulation in lipid nanospheres. researchgate.net This modification significantly increased the encapsulation efficiency in liposomes compared to the parent drug. researchgate.netnih.gov Pharmacokinetic studies in rats with this prodrug formulated into lipid nanospheres showed a 4.5-fold increase in plasma concentration and a 10-fold increase in the area under the curve (AUC) compared to lipid microspheres, suggesting a longer residence time and slower clearance. researchgate.net The hydrolysis half-life of this prodrug in rat plasma was found to be approximately 17.53 hours, indicating it could act as an effective prodrug for sustained release. researchgate.net

The development of "soft steroids" or antedrugs, which are active compounds designed to undergo predictable inactivation to non-toxic metabolites, represents a significant advancement. nih.gov Modifications of 9α-fluoro-prednisolone with a 16α-methoxycarbonyl group, alone or with changes at C21, have shown to retain topical activity with significantly reduced systemic side effects. nih.gov Replacing the 21-hydroxyl group with chlorine in certain prednisolone (B192156) derivatives did not alter topical anti-inflammatory activity but markedly improved the ratio of local to systemic activity. nih.gov

The synthesis of triamcinolone acetonide itself involves several steps, including oxidation, cyclization, and fluorination reactions starting from precursors like prednisolone. cjph.com.cngoogle.com A patented process for synthesizing triamcinolone acetonide acetate starts with an acetic acid tetraene material, which undergoes oxidation, a ring-reducing reaction, and fluorination to produce the final compound with high purity. google.com

Below is a table summarizing key chemical modifications and their impact on the activity and systemic exposure of triamcinolone derivatives.

| Modification | Compound/Derivative | Effect | Research Finding |

| Esterification at C21 | Triamcinolone acetonide-21-palmitate | Increased lipophilicity, enhanced formulation in lipid nanospheres, and potential for sustained release. researchgate.net | Encapsulation efficiency in liposomes increased to 85% compared to 5% for the parent drug. researchgate.netnih.gov In rats, lipid nanosphere formulation led to a 10-fold increase in AUC compared to lipid microspheres. researchgate.net |

| Introduction of a double bond at C1-C2 | Triamcinolone | Enhanced glucocorticoid activity and decreased rate of metabolism. ijdvl.comresearchgate.net | This modification is a key feature of potent topical corticosteroids like triamcinolone. ijdvl.com |

| Halogenation at C9 | Triamcinolone | Increased potency of the steroid. ijdvl.comresearchgate.net | Fluorination at the C9 position enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqresearchgate.net |

| Acetonide formation at C16/C17 | Triamcinolone Acetonide | Enhanced penetrability and percutaneous absorption. ijdvl.comresearchgate.net | This modification improves the delivery of the steroid through the skin. ijdvl.com |

| Replacement of 21-OH with Chlorine | Prednisolone derivatives | Maintained topical anti-inflammatory activity with improved local vs. systemic activity ratio. nih.gov | This modification led to a noticeable improvement in the separation of local and systemic effects. nih.gov |

| Introduction of 16α-methoxycarbonyl group | 9α-fluoro-prednisolone derivatives | Retained topical activity with much reduced systemic side effects. nih.gov | This modification demonstrated a favorable separation of desired local effects from systemic ones. nih.gov |

Advanced Drug Delivery Systems and Formulation Science

Polymeric Nanocarriers for Triamcinolone (B434) 21-acetate Delivery

Polymeric nanocarriers offer a versatile platform for drug delivery, providing opportunities for enhanced solubility, controlled release, and targeted delivery. These systems are crafted from biodegradable and biocompatible polymers, which can be tailored to achieve specific drug release profiles and distribution patterns.

Nanomicelles for Enhanced Solubility and Bioavailability

Polymeric nanomicelles are self-assembling nanosized colloidal structures with a core-shell architecture. The hydrophobic core serves as a reservoir for poorly water-soluble drugs like Triamcinolone acetonide, while the hydrophilic shell provides a stable interface with the aqueous biological environment. This structure significantly enhances the aqueous solubility of the encapsulated drug.

Research has focused on developing polymeric micelles from amphiphilic block copolymers such as poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL) and poly(ethylene glycol)-block-poly(lactic acid) (PEG-b-PLA). nih.gov Studies have shown that these nanomicellar systems can increase the aqueous solubility of Triamcinolone acetonide by up to 10-fold at a polymer concentration as low as 0.5 mg/mL. nih.gov The choice of the core-forming polymer block influences both the drug loading capacity and the particle size of the micelles. For instance, PEG-b-PLA micelles have demonstrated a higher drug loading capacity for Triamcinolone acetonide (15-25%) compared to PEG-b-PCL micelles (6-12%). nih.govnih.gov This difference is attributed to the compatibility between the drug and the polymer segments. nih.gov The resulting particle sizes are typically in the nanometer range, which is advantageous for penetrating biological tissues. nih.gov

Table 1: Characteristics of Polymeric Nanomicelles for Triamcinolone Acetonide Delivery

| Polymer System | Particle Size (nm) | Drug Loading Capacity (%) | Key Finding | Reference |

|---|---|---|---|---|

| PEG-b-PCL | 59 - 65 | 6 - 12 | Achieved a 5-fold increase in aqueous solubility. | nih.gov |

| PEG-b-PLA | 136 - 177 | 15 - 25 | Demonstrated a 10-fold increase in aqueous solubility and higher loading capacity. | nih.govnih.gov |

Polymeric Nanoparticles and Dendrimers for Targeted Delivery

Polymeric nanoparticles, typically formulated from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are solid colloidal particles that can encapsulate or adsorb drugs. tandfonline.com Surface modification of these nanoparticles can achieve targeted drug delivery. A prominent strategy involves coating PLGA nanoparticles with chitosan (B1678972), a cationic polymer that enhances mucoadhesion and cellular uptake. tandfonline.comnih.gov Chitosan-coated PLGA nanoparticles have been shown to provide controlled release of Triamcinolone acetonide and enhance corneal permeation. tandfonline.com These nanoparticles typically exhibit sizes in the range of 200-500 nm, with the chitosan coating increasing the particle size and imparting a positive surface charge (zeta potential), which is crucial for interaction with negatively charged cell membranes. nih.govnih.gov

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, making them ideal for drug delivery. Polyamidoamine (PAMAM) dendrimers have been conjugated with Triamcinolone acetonide to create dendrimer-drug conjugates. nih.govnih.gov This approach significantly improves the solubility of the hydrophobic drug and allows for a high drug payload, with studies reporting up to a 21% drug load by weight. nih.govnih.gov A key advantage of dendrimer-based delivery is the potential for targeted therapy. Research has demonstrated that dendrimer-Triamcinolone acetonide conjugates can selectively target activated microglia in the retina, which are implicated in inflammatory and neovascular retinal diseases. nih.govarvojournals.org This targeted delivery enhances the therapeutic efficacy of the drug, with studies showing that the dendrimer conjugate was approximately 100-fold more effective in its anti-inflammatory activity than the free drug. nih.govnih.gov

Table 2: Polymeric Nanoparticles and Dendrimers for Targeted Triamcinolone Acetonide Delivery

| Delivery System | Polymer/Material | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency / Drug Load | Key Finding | Reference |

|---|---|---|---|---|---|---|

| PLGA Nanoparticles | PLGA | ~120 | -22.5 | Not specified | Serves as a core for surface modification. | tandfonline.com |

| Chitosan-Coated PLGA Nanoparticles | PLGA, Chitosan | 334 - 386 | +26 to +33 | 55 - 57% | Enhanced stability and controlled drug release. | nih.govnih.govsetu.ie |

| Dendrimer Conjugate | PAMAM Dendrimer | Not applicable | Not applicable | ~21% Drug Payload | Selectively targets activated microglia, enhancing anti-inflammatory and anti-angiogenic effects. | nih.govnih.govresearchgate.net |

Hydrogels and Nanogels for Sustained Release

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids. They are particularly useful for creating sustained-release drug depots. Thermosensitive hydrogels, such as those based on Poloxamer 407, are of significant interest because they exist as a liquid at room temperature, facilitating administration, and then transition to a gel state at body temperature. nih.govnih.gov

A formulation of 30% Triamcinolone acetonide in a 20% Poloxamer 407 hydrogel has been investigated for intratympanic application. nih.gov In vivo studies in guinea pig models demonstrated that this formulation resulted in high initial drug levels in the perilymph, which were sustained for at least 10 days. nih.govnih.gov The release kinetics from such hydrogels are complex, involving both the dissolution of the poorly soluble drug and transport through the micellar structure of the Poloxamer gel. sci-hub.se This system provides a prolonged therapeutic effect from a single administration. Combining microemulsions with a poloxamer hydrogel base to form a microemulsion gel (MEG) has also been shown to sustain the release of Triamcinolone acetonide. tandfonline.comkinampark.com

Table 3: Hydrogel Formulations for Sustained Triamcinolone Acetonide Release

| Hydrogel System | Polymer | Drug Concentration | Key Release Characteristic | Reference |

|---|---|---|---|---|

| Thermosensitive Hydrogel | Poloxamer 407 (20%) | 30% | Sustained perilymph drug levels for at least 10 days in vivo. | nih.govnih.govresearchgate.net |

| Microemulsion Gel (MEG) | Poloxamer 407 / Poloxamer 188 | Not specified | Slow degradation of the gel matrix leads to sustained drug release compared to a standard microemulsion. | kinampark.com |

Lipid-Based Nanocarriers

Lipid-based nanocarriers, such as emulsions and liposomes, are formulated from physiologically compatible lipids. They are particularly well-suited for encapsulating lipophilic drugs like Triamcinolone 21-acetate, offering advantages in terms of biocompatibility, drug solubilization, and controlled release.

Emulsion-Based Systems for Drug Encapsulation

Emulsion-based systems, including nanoemulsions and lipid nanocapsules, are dispersions of oil and water stabilized by surfactants. The drug is typically dissolved in the oil phase, allowing for high encapsulation of lipophilic compounds.

Lipid nanocapsules (LNCs) are a newer generation of nanocarriers with a hybrid structure between polymeric nanocapsules and liposomes. Stable LNC formulations of Triamcinolone acetonide have been developed with mean particle sizes below 50 nm and a very high encapsulation efficiency of over 98%. researchgate.netnih.gov These formulations are created using a phase inversion temperature process, avoiding the need for harsh organic solvents. researchgate.netnih.gov Similarly, nanostructured lipid carriers (NLCs), which are composed of a blend of solid and liquid lipids, have been optimized for Triamcinolone acetonide delivery. These systems have demonstrated high encapsulation efficiencies (over 80%) with particle sizes typically under 200 nm. researchgate.net

Table 4: Emulsion-Based Systems for Triamcinolone Acetonide Encapsulation

| System Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|---|

| Lipid Nanocapsules (LNCs) | Lipids and surfactants (GRAS) | < 50 | > 98 | High drug loading and stability. | researchgate.netnih.gov |

| Nanostructured Lipid Carriers (NLCs) | Spermaceti (solid lipid), Soybean oil (liquid lipid), Tween 80 | 80 - 186 | 82 - 101 | High encapsulation efficiency and small particle size suitable for mucosal delivery. | researchgate.net |

| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Soy PC, Tween 80 | ~683 | 94 | Optimized formulation with high encapsulation. | mdpi.com |

Vesicle-Based Systems (e.g., Liposomes) for Controlled Release

Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. For hydrophobic drugs like Triamcinolone acetonide, the molecule partitions into the lipid bilayer. The composition of the liposome, particularly the inclusion of cholesterol, plays a critical role in its stability and drug retention properties.

Studies on multilamellar liposomes have shown that while the addition of cholesterol can slightly decrease the initial encapsulation efficiency, it significantly improves the stability of the formulation by mitigating the loss of the active drug over time. researchgate.nettandfonline.comnih.gov Encapsulation efficiencies for Triamcinolone acetonide in liposomes can be quite high, with some formulations reaching up to 90%. researchgate.net However, the parent drug's structure is not ideal for stable encapsulation. Chemical modification of Triamcinolone acetonide to its 21-palmitate ester has been shown to dramatically improve liposomal encapsulation, increasing the efficiency from 5% for the parent drug to 85% for the ester. nih.gov Liposomal formulations can provide sustained drug release, with studies showing a controlled release pattern over 12 hours. researchgate.net

Table 5: Liposomal Formulations for Controlled Release of Triamcinolone Acetonide

| Liposome Composition | Encapsulation Efficiency (%) | Key Finding | Reference |

|---|---|---|---|